molecular formula C17H24ClNO4 B5327056 1-methyl-2-(4-morpholinyl)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride

1-methyl-2-(4-morpholinyl)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride

Cat. No. B5327056
M. Wt: 341.8 g/mol
InChI Key: YJLIFHDVINGGQE-HAAWTFQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(4-morpholinyl)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride is a chemical compound that belongs to the class of acrylate derivatives. It is commonly referred to as MEMMA hydrochloride and is used in scientific research for its biochemical and physiological effects. MEMMA hydrochloride is synthesized using a specific method, and its mechanism of action is still being studied.

Mechanism of Action

The mechanism of action of MEMMA hydrochloride is still being studied. It is believed to work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. MEMMA hydrochloride has also been shown to activate certain signaling pathways that promote cell death in cancer cells.
Biochemical and Physiological Effects
MEMMA hydrochloride has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). MEMMA hydrochloride has also been found to activate certain signaling pathways that promote cell death in cancer cells, such as the mitogen-activated protein kinase (MAPK) pathway.

Advantages and Limitations for Lab Experiments

MEMMA hydrochloride has several advantages for lab experiments. It is a highly specific and potent compound that can be used to study the effects of inhibiting specific enzymes and signaling pathways. MEMMA hydrochloride is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to using MEMMA hydrochloride in lab experiments. Its mechanism of action is still not fully understood, and its potential side effects and toxicity are still being studied.

Future Directions

There are several future directions for research on MEMMA hydrochloride. One area of research is to further understand its mechanism of action and identify potential targets for its therapeutic applications. Another area of research is to study the potential side effects and toxicity of MEMMA hydrochloride, as well as its potential interactions with other drugs. Additionally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of MEMMA hydrochloride for its potential use in cancer treatment and pain management.

Synthesis Methods

MEMMA hydrochloride is synthesized using a specific method that involves the reaction of 4-morpholineethanol with 4-methoxyphenylacrylic acid, followed by the addition of methyl iodide and treatment with hydrochloric acid. The final product is purified using recrystallization techniques to obtain MEMMA hydrochloride as a white crystalline powder.

Scientific Research Applications

MEMMA hydrochloride is used in scientific research for its potential therapeutic applications. It has been shown to have antitumor activity by inhibiting the growth and proliferation of cancer cells. MEMMA hydrochloride has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

1-morpholin-4-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.ClH/c1-14(13-18-9-11-21-12-10-18)22-17(19)8-5-15-3-6-16(20-2)7-4-15;/h3-8,14H,9-13H2,1-2H3;1H/b8-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLIFHDVINGGQE-HAAWTFQLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C=CC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1CCOCC1)OC(=O)/C=C/C2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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